molecular formula C9H12O2S2 B018490 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione CAS No. 55727-23-6

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione

Cat. No.: B018490
CAS No.: 55727-23-6
M. Wt: 216.3 g/mol
InChI Key: PGPIRMKKHQOWIK-UHFFFAOYSA-N
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Description

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione is a chemical compound known for its role as a nonthiolic, odorless equivalent of 1,3-propanedithiol. It is widely used in organic synthesis, particularly in the thioacetalization of aldehydes and ketones . This compound is valued for its efficiency and practicality in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione can be synthesized through the acid-promoted thioacetalization of aldehydes and ketones. The reaction typically involves the use of p-dodecylbenzenesulfonic acid as a catalyst in water . Another method involves solvent-free conditions where concentrated hydrochloric acid is used as the catalyst . These methods yield high amounts of the desired product with minimal by-products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The scalability of these methods makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione primarily undergoes thioacetalization reactions. It reacts with aldehydes and ketones to form dithioacetals . This compound is also involved in chemoselective reactions, where it selectively reacts with specific functional groups in the presence of others .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include p-dodecylbenzenesulfonic acid and concentrated hydrochloric acid . The reactions are typically carried out in water or under solvent-free conditions to enhance efficiency and reduce environmental impact.

Major Products Formed

The major products formed from reactions involving this compound are dithioacetals. These products are valuable intermediates in organic synthesis and are used in the preparation of various complex molecules .

Scientific Research Applications

Thioacetalization Reactions

One of the primary applications of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione is its use as a non-thiolic, odorless equivalent of propane-1,3-dithiol in thioacetalization reactions. This compound has been investigated for its efficiency in converting aldehydes and ketones into their corresponding dithioacetals under various conditions.

Key Findings from Research Studies

  • Water-Catalyzed Thioacetalization :
    • The compound has been employed in p-dodecylbenzenesulfonic acid-catalyzed thioacetalization of various aldehydes and ketones in aqueous environments. This method is notable for its chemoselectivity and efficiency, yielding high conversions without the need for thiols .
  • Solvent-Free Conditions :
    • Studies have shown that this compound can facilitate thioacetalization under solvent-free conditions. This approach not only simplifies the reaction setup but also enhances product yields while minimizing environmental impact .
  • Chemoselectivity :
    • The relatively slow reaction rates observed with aromatic ketones allow for selective protection of these substrates. This characteristic is particularly advantageous when working with complex mixtures where selective transformations are required .

Case Studies and Experimental Data

Reaction TypeSubstratesConditionsYield (%)Reference
ThioacetalizationAldehydesAqueous, p-dodecylbenzenesulfonic acidHighDong et al., 2005
ThioacetalizationAliphatic KetonesSolvent-freeHighOuyang et al., 2006
Chemoselective ProtectionAromatic KetonesAcid-promotedModerateOuyang et al., 2006

Synthesis and Mechanism

The synthesis of dithioacetals using this compound involves the formation of a dithioacetal linkage through nucleophilic attack by the dithiane moiety on the carbonyl carbon of aldehydes or ketones. The mechanism typically proceeds via the following steps:

  • Protonation of the carbonyl oxygen to enhance electrophilicity.
  • Nucleophilic attack by the dithiane at the carbonyl carbon.
  • Formation of the dithioacetal product upon elimination of water.

Mechanism of Action

The mechanism of action of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione involves the formation of a stable thioacetal intermediate. The compound reacts with aldehydes or ketones, where the sulfur atoms in the dithiane ring form strong bonds with the carbonyl carbon. This reaction is catalyzed by acids such as p-dodecylbenzenesulfonic acid or concentrated hydrochloric acid . The resulting thioacetal is stable and can be used in further synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its nonthiolic, odorless nature, making it more user-friendly in laboratory settings. Its high chemoselectivity and efficiency in forming stable thioacetals set it apart from other similar compounds .

Biological Activity

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and medicinal chemistry. This article delves into the compound's biological activity, summarizing key research findings, mechanisms of action, and potential applications.

This compound is recognized as a non-thiolic equivalent of propane-1,3-dithiol. It is primarily utilized in organic synthesis for the thioacetalization of aldehydes and ketones. Its structure allows it to form stable dithioacetals, which are significant intermediates in various chemical reactions.

The primary mechanism through which this compound exerts its biological effects involves:

  • Formation of Dithioacetals : The compound reacts with aldehydes and ketones to form dithioacetals under acidic conditions. This reaction is crucial for protecting carbonyl groups during synthesis and may influence enzyme interactions in biological systems.
  • Antimicrobial Activity : Recent studies indicate that this compound exhibits significant antimicrobial properties. It has shown inhibitory effects on microbial biofilms and quorum sensing, which are critical for bacterial virulence and resistance .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Properties : Research indicates that the compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating varying degrees of antibacterial activity .
  • Biofilm Inhibition : The compound has shown potential in disrupting biofilm formation in pathogenic bacteria. This property is particularly important as biofilms contribute to chronic infections and antibiotic resistance .
  • Quorum Sensing Inhibition : Studies suggest that this compound may interfere with quorum sensing mechanisms in bacteria, potentially reducing their virulence .

Case Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial efficacy of various compounds including this compound, it was found that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 625 to 1250 µg/mL against S. aureus. This suggests a moderate level of antibacterial activity that warrants further investigation into its therapeutic potential .

Case Study 2: Biofilm Disruption

Another study focused on the ability of this compound to disrupt biofilm formation in Pseudomonas aeruginosa. The results indicated significant inhibition of biofilm development at sub-MIC concentrations, highlighting its potential application in treating biofilm-associated infections .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target Organisms Effect Observed MIC (µg/mL)
AntibacterialStaphylococcus aureusGrowth inhibition625 - 1250
AntibacterialPseudomonas aeruginosaBiofilm disruptionSub-MIC
Quorum Sensing InhibitionVarious Gram-negative bacteriaReduced virulenceNot quantified

Q & A

Basic Research Questions

Q. How is 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione synthesized, and what are the optimal conditions for its preparation?

  • The compound is synthesized via decarbonylation of its precursor under acidic conditions, yielding 86% as odorless white crystals. Solvent-free methods and aqueous-phase catalysis (e.g., using p-dodecylbenzenesulfonic acid) enhance reaction efficiency and reduce environmental impact .

Q. What structural characteristics define this compound, and how are they confirmed experimentally?

  • X-ray crystallography confirms its monoclinic crystal system (space group P21/n) with lattice parameters a = 5.322 Å, b = 27.521 Å, and c = 10.065 Å. The dithianylidene group contributes to its planar geometry, validated by bond length and angle analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Use nitrile gloves, fume hoods, and sealed containers to avoid inhalation or skin contact. Store in cool, well-ventilated areas away from oxidizers (e.g., peroxides) and strong bases. Decontaminate spills with inert adsorbents and avoid aqueous washing to prevent reactivity .

Q. How does this compound function as a 1,3-propanedithiol equivalent in organic synthesis?

  • It enables odorless thioacetalization of aldehydes and ketones via acid-catalyzed nucleophilic addition. The dithianylidene group acts as a masked dithiol, releasing 1,3-propanedithiol equivalents under acidic conditions .

Advanced Research Questions

Q. What methodologies are employed to monitor its catalytic efficiency in palladium-catalyzed allylic substitution?

  • Electrospray ionization mass spectrometry (ESI-MS) tracks back reactions and intermediate formation (e.g., allyl-palladium complexes). Substrate deprotonation and solvent polarity are critical factors influencing reaction pathways .

Q. How does chemoselectivity vary between aromatic and aliphatic ketones during thioacetalization?

  • Aliphatic ketones react faster due to lower steric hindrance and higher electrophilicity. Aromatic ketones require prolonged reaction times (>24 hours) but achieve >90% yields under optimized conditions (e.g., 60°C, solvent-free) .

Q. What role does crystallographic data play in understanding its reactivity and stability?

  • Crystal packing analysis reveals intermolecular interactions (e.g., van der Waals forces) that stabilize the enol tautomer. These structural insights guide solvent selection and predict compatibility with reducing agents or metal catalysts .

Q. How is the compound’s stability under acidic conditions exploited in synthetic applications?

  • Controlled acid hydrolysis (e.g., HCl/THF) generates reactive intermediates for cross-coupling reactions. Stability tests under varying pH and temperature confirm its utility in multi-step syntheses without decomposition .

Q. What analytical techniques are used to resolve contradictions in reaction mechanisms involving this compound?

  • Comparative NMR and IR spectroscopy differentiate tautomeric forms (keto vs. enol), while kinetic studies with isotopic labeling (e.g., deuterated solvents) clarify proton-transfer steps in thioacetalization .

Q. How does its compatibility with aqueous-phase reactions enhance green chemistry applications?

  • Water acts as a green solvent in p-dodecylbenzenesulfonic acid-catalyzed reactions, achieving >85% yields. The compound’s hydrophobicity facilitates product isolation via phase separation, minimizing organic waste .

Q. Methodological Notes

  • Synthesis Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio of aldehyde to dithianylidene) and acid concentration (0.5–1.0 M) to balance yield and byproduct formation .
  • Catalytic Screening : Use ESI-MS with collision-induced dissociation (CID) to identify transient palladium intermediates and ligand effects .
  • Safety Mitigation : Implement real-time gas detection for volatile byproducts (e.g., H₂S) during large-scale reactions .

Properties

IUPAC Name

3-(1,3-dithian-2-ylidene)pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S2/c1-6(10)8(7(2)11)9-12-4-3-5-13-9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPIRMKKHQOWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C1SCCCS1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350531
Record name 3-(1,3-dithian-2-ylidene)pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55727-23-6
Record name 3-(1,3-dithian-2-ylidene)pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,4-pentanedione (10.5 ml) in dimethylformamide (200 ml) was added potassium carbonate (42.5 g) then carbon disulfide (9.3 ml). To the resulting mixture was added 1,3-dibromopropane, dropwise over 40 min. The mixture was stirred at ambient temperature under a nitrogen atmosphere for 20 hrs. then ice/water (200 ml) was added and the suspension was stirred for 1 hr. The solid was collected by filtration, washed with water and then recrystallised from ethanol to give the sub-title compound as a solid (23.3 g).
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione

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